molecular formula C18H15N5O5S2 B2401241 N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide CAS No. 392293-77-5

N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide

Cat. No.: B2401241
CAS No.: 392293-77-5
M. Wt: 445.47
InChI Key: JCKZRPKPAGGLQC-UHFFFAOYSA-N
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Description

N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide is a useful research compound. Its molecular formula is C18H15N5O5S2 and its molecular weight is 445.47. The purity is usually 95%.
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Biological Activity

N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its structural characteristics, mechanisms of action, and potential therapeutic applications based on current research findings.

Structural Characteristics

The compound features a thiadiazole ring , a benzamide moiety , and various functional groups that enhance its biological activity. Its molecular formula is C19H24N4O3S2C_{19}H_{24}N_{4}O_{3}S_{2}, indicating the presence of nitrogen, oxygen, sulfur, and carbon atoms. The unique combination of these components suggests potential interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The thiadiazole ring is known for its potential as an enzyme inhibitor. This compound may inhibit specific enzymes involved in metabolic pathways, disrupting cellular processes.
  • Receptor Binding : It may bind to specific receptors on cell surfaces, triggering intracellular signaling cascades that can lead to various biological effects.
  • Nucleic Acid Interaction : The compound can interact with DNA and RNA, potentially affecting gene expression and protein synthesis .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Studies have shown that compounds similar to this structure possess significant anticancer properties. For instance, derivatives containing thiadiazole rings have been reported to inhibit cancer cell proliferation in various types of cancer, including breast and lung cancers.

Antimicrobial Properties

The compound demonstrates promising antimicrobial activity against various pathogens. Its structure allows it to disrupt bacterial cell walls or interfere with metabolic pathways essential for microbial survival .

Enzyme Inhibition

As noted earlier, the compound's potential as an enzyme inhibitor suggests applications in treating diseases where enzyme overactivity is a concern. For example, it may target enzymes involved in cancer metabolism or inflammatory processes.

Case Studies

Several studies have highlighted the efficacy of this compound:

  • In vitro Studies : Research involving cancer cell lines has demonstrated that this compound significantly reduces cell viability at micromolar concentrations .
  • Animal Models : In vivo studies using animal models have shown that administration of this compound leads to tumor regression and reduced metastasis in xenograft models of human cancers .

Comparative Analysis

Compound NameStructure HighlightsBiological Activity
Thiadiazole DerivativesContains thiadiazole ringAnticancer
Benzamide DerivativesFeatures benzamide moietyAntimicrobial
Nitro-substituted CompoundsIncorporates nitro groupsEnzyme inhibition

This table illustrates how variations in the structural components of related compounds influence their biological activities.

Properties

IUPAC Name

N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O5S2/c1-28-14-7-5-12(6-8-14)19-15(24)10-29-18-22-21-17(30-18)20-16(25)11-3-2-4-13(9-11)23(26)27/h2-9H,10H2,1H3,(H,19,24)(H,20,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCKZRPKPAGGLQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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